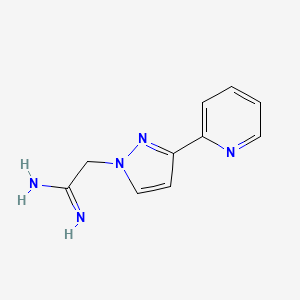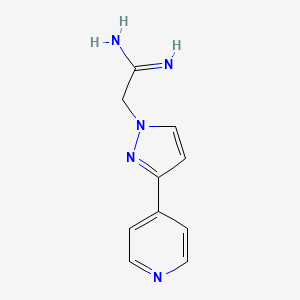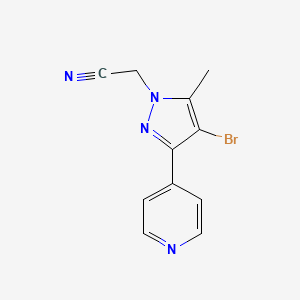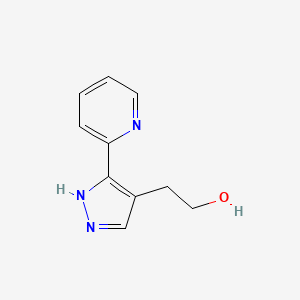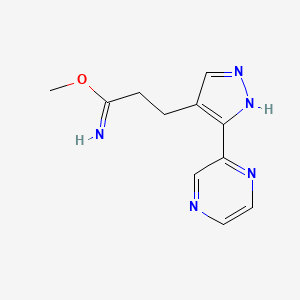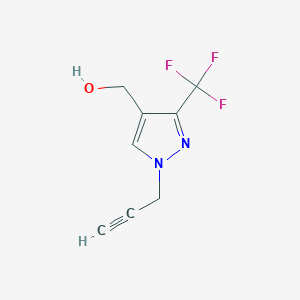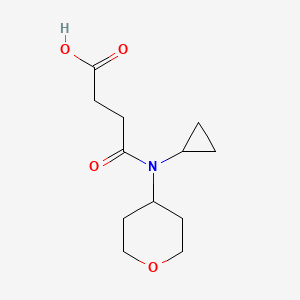
4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid
Descripción general
Descripción
4-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid, abbreviated as CPAOB, is a cyclic carboxylic acid used in scientific research and laboratory experiments. CPAOB is a versatile compound with a wide range of applications in both biochemical and physiological research. It has been used to understand the mechanisms of action and biochemical and physiological effects of drugs, as well as to study the structure and function of proteins and enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Studies
- The synthesis and antiproliferative activity investigation of derivatives related to 4-oxobutanoate compounds were aimed at exploring their cytotoxic properties. One study focused on methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, identifying its potential to inhibit DNA gyrase-ATPase activity through in silico evaluations (Yurttaş, Evren, & Özkay, 2022).
- Another study involved the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, highlighting the chemical versatility and potential for further functionalization of these compounds (Agekyan & Mkryan, 2015).
- Molecular docking, vibrational, structural, electronic, and optical studies of derivatives similar to 4-oxobutanoic acid revealed their potential as nonlinear optical materials and their ability to inhibit Placenta growth factor (PIGF-1), indicating good biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Biological Activities
- Novel fluoroquinolones with structures incorporating cyclopropyl and pyran moieties demonstrated significant antimycobacterial activities against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
- Synthesis and characterization of novel pyrrolocoumarin derivatives and their evaluation as inhibitors of hippocampal excitatory neurotransmission indicate the diverse biological activities that can be targeted using structurally similar compounds to 4-oxobutanoic acid derivatives (Kroona, Peterson, Koerner, & Johnson, 1991).
Propiedades
IUPAC Name |
4-[cyclopropyl(oxan-4-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLHNRUNZFVEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






